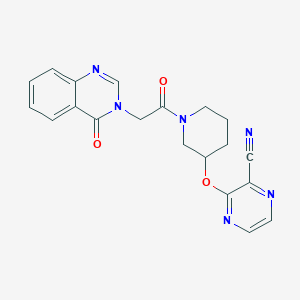
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates functional groups that suggest a variety of pharmacological applications, particularly in the fields of oncology and infectious diseases.
Molecular Structure and Properties
The molecular formula of the compound is C20H18N6O3, with a molecular weight of approximately 390.403 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, along with a piperidine ring and a pyrazine moiety, indicating potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6O3 |
| Molecular Weight | 390.403 g/mol |
| IUPAC Name | 3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
| CAS Number | 2034449-07-3 |
Biological Activity
Research indicates that compounds containing quinazoline and piperidine structures exhibit significant biological activities, including:
- Anticancer Properties : Quinazoline derivatives have been shown to inhibit various cancer cell lines. The presence of the piperidine ring may enhance the binding affinity to cancer-related targets.
- Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections, suggesting that the target compound may also possess antiviral properties.
- Antimicrobial Effects : The structural components of the compound indicate potential antimicrobial activity, which is a common trait among quinazoline derivatives.
Synthesis and Evaluation
A study focused on synthesizing related quinazoline derivatives demonstrated their efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The evaluation included cytotoxicity assays which revealed varying degrees of effectiveness across different analogs.
Molecular Docking Studies
In silico molecular docking studies have been employed to predict the binding affinity of the compound to specific biological targets. These studies suggest that the compound could effectively interact with protein kinases involved in cancer progression.
Antiviral Testing
Research on similar pyrazine derivatives has shown promising results against influenza viruses, indicating that the target compound may also exhibit antiviral activity. For instance, nucleoside analogues derived from pyrazine structures were tested against H1N1 and H3N2 strains with low cytotoxicity and significant antiviral effects.
特性
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c21-10-17-19(23-8-7-22-17)29-14-4-3-9-25(11-14)18(27)12-26-13-24-16-6-2-1-5-15(16)20(26)28/h1-2,5-8,13-14H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEPHHVZYMPGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














